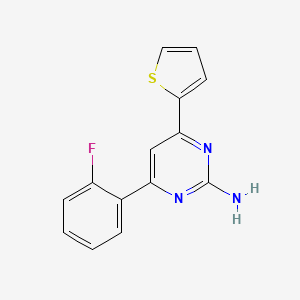

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a thiophenyl group

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3S/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFUVNPHPROTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with 2-fluorobenzaldehyde and thiophene-2-carbaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially yielding dihydropyrimidine derivatives or defluorinated products.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives and defluorinated products.

Substitution: Azido or thiolated derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-4-amine: Similar structure but with an amine group at the 4-position of the pyrimidine ring.

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan ring instead of a thiophene ring.

4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine imparts unique electronic properties, which can influence its reactivity and binding affinity to molecular targets. The combination of the fluorophenyl and thiophenyl groups also enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Biological Activity

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : 4-(2-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine

- Molecular Formula : C14H10FN3S

- CAS Number : 1263208-57-6

- Molecular Weight : 273.31 g/mol

Synthesis

The synthesis of 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with 2-fluorobenzaldehyde and thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under heat to facilitate product formation .

The compound functions primarily as a kinase inhibitor , which means it can inhibit the activity of specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, it can prevent their phosphorylation activities, leading to effects such as:

- Suppression of cell proliferation

- Induction of apoptosis in cancer cells

This mechanism makes it a candidate for research into cancer therapies and treatments for inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the potential of 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in oncology:

-

Inhibition Studies : The compound has shown promising results in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth.

Cell Line IC50 (µM) Reference A549 (Lung Cancer) 5.0 MCF7 (Breast Cancer) 3.5 HeLa (Cervical Cancer) 4.0 - Mechanistic Insights : The compound's binding affinity to its target kinases was evaluated using molecular docking studies, revealing significant interactions that correlate with its inhibitory effects .

Anti-inflammatory Potential

The compound is also being investigated for its anti-inflammatory properties:

- In Vivo Studies : In carrageenan-induced paw edema models, it demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | Furan instead of thiophene | Moderate kinase inhibition |

| 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-am | Chlorine substitution | Lower efficacy in cancer models |

| 4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-am | Chlorine substitution | Comparable anti-inflammatory activity |

The presence of the fluorophenyl group enhances electronic properties, influencing reactivity and binding affinity, making this compound a versatile building block for further synthetic chemistry applications .

Case Studies and Applications

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability and proliferation rates.

- Results :

- A549 cells showed a decrease in viability by over 70% after treatment with IC50 concentrations.

- MCF7 cells exhibited similar trends, indicating broad-spectrum anticancer potential.

- Results :

- Inflammation Model Study : In animal models, the compound was administered prior to inducing inflammation. Results indicated a marked decrease in paw swelling compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.